![molecular formula C36H28N2S B13322342 4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13322342.png)
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethyl-9H-fluorene and benzo[c][1,2,5]thiadiazole.
Bromination: The 9,9-dimethyl-9H-fluorene is brominated to form 2-bromo-9,9-dimethyl-9H-fluorene.
Suzuki Coupling: The brominated fluorene undergoes a Suzuki coupling reaction with benzo[c][1,2,5]thiadiazole-4,7-diboronic acid under palladium catalysis to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
化学反応の分析
Types of Reactions
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Optoelectronics: Employed in the fabrication of organic field-effect transistors (OFETs) and organic photodetectors.
Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe in biological systems.
作用機序
The mechanism of action of 4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole involves its interaction with molecular targets through its electron-transporting properties. The compound can facilitate charge transfer processes in electronic devices, enhancing their performance. In biological systems, it can interact with cellular components, enabling its use as a fluorescent probe.
類似化合物との比較
Similar Compounds
- 4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
- 5,6-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly suitable for applications in organic electronics and optoelectronics, where efficient charge transport and light emission are crucial.
特性
分子式 |
C36H28N2S |
|---|---|
分子量 |
520.7 g/mol |
IUPAC名 |
4,7-bis(9,9-dimethylfluoren-2-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C36H28N2S/c1-35(2)29-11-7-5-9-25(29)27-15-13-21(19-31(27)35)23-17-18-24(34-33(23)37-39-38-34)22-14-16-28-26-10-6-8-12-30(26)36(3,4)32(28)20-22/h5-20H,1-4H3 |
InChIキー |
HFBAGLZSYJTYSV-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


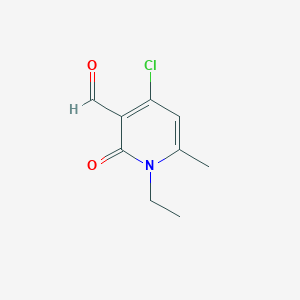

![3-[(3-azetidinyloxy)methyl]-2-methylPyridine](/img/structure/B13322267.png)
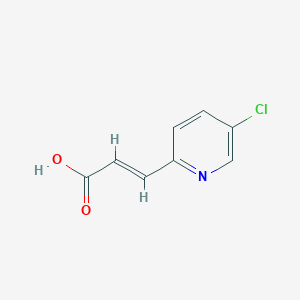
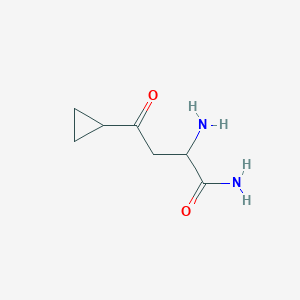
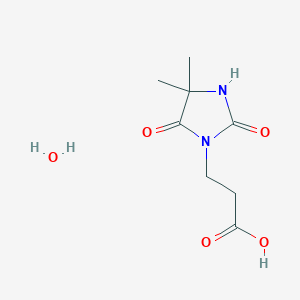
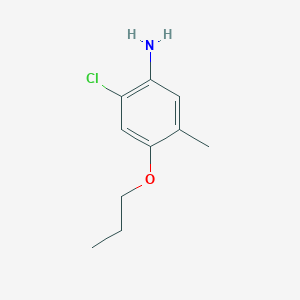
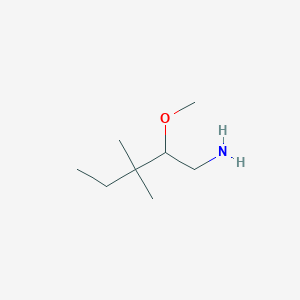
![Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13322317.png)
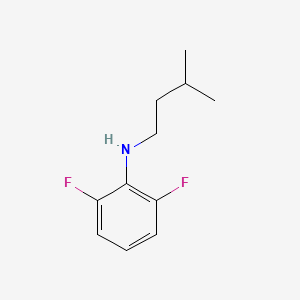
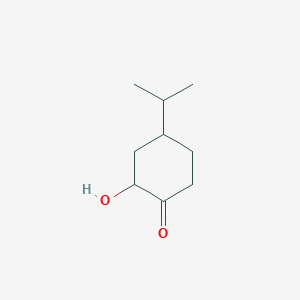
![2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B13322327.png)

![5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B13322343.png)
